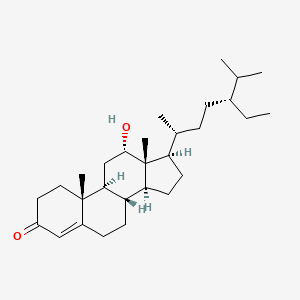

12alpha-Hydroxystigmast-4-en-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

12alpha-Hydroxystigmast-4-en-3-one is a natural product found in Toona ciliata with data available.

Applications De Recherche Scientifique

Cytotoxicity and Antitumor Activity

Research has demonstrated that 12alpha-Hydroxystigmast-4-en-3-one possesses significant cytotoxic properties. In a study involving the brine shrimp lethality bioassay, the compound exhibited an LC50 value of 9.9 µg/ml, indicating its effectiveness in inducing cell death in this model organism . Additionally, it showed notable antitumor activity with a Ti50 value of 14.1 µg/disc in potato disc bioassays, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound was evaluated for its antimicrobial properties against various bacterial strains using the disc diffusion method. Although it demonstrated only mild antibacterial activity, its effects warrant further investigation into its potential as a natural antimicrobial agent .

Wound Healing Properties

Recent studies have highlighted the wound healing potential of this compound. In vitro assays using NIH-3T3 fibroblast cells revealed that the compound significantly reduced wound area and enhanced cell migration at non-toxic concentrations. Specifically, fractions containing this compound led to a reduction in wound area by approximately 81% after 48 hours .

Case Studies and Research Findings

- Isolation from Toona ciliata : The compound was isolated from the petroleum ether extract of Toona ciliata during a phytochemical investigation aimed at identifying bioactive constituents. This study provided insights into its structure and biological properties .

- Wound Healing Study : A detailed study on the wound healing activity of this compound demonstrated its efficacy in promoting fibroblast viability and migration, highlighting its therapeutic potential in regenerative medicine .

Comparative Analysis of Biological Activities

Analyse Des Réactions Chimiques

Thermal Decomposition

Exposure to mild heat and air induces decomposition:

| Condition | Observation | Mechanism |

|---|---|---|

| Elevated temperature | Conversion to stigmast-4-en-3-one (β-sitostenone) via dehydration | Loss of C12 hydroxyl group, forming a double bond |

Evidence :

Acid-Catalyzed Hydration

Proposed Pathway :

-

Protonation at C4, generating a carbocation at C5.

Structural Constraints :

Michael Additions

Thiols or amines could attack C5 in a 1,4-addition, though experimental confirmation is needed .

Hydroxyl Group Reactivity

The C12α-hydroxyl group participates in hydrogen bonding and oxidation:

Oxidation

Potential Products :

-

12-ketostigmast-4-en-3-one (via Jones reagent or PCC).

-

No experimental data exists, but analogous steroid oxidations proceed at axial hydroxyl groups .

Esterification

Acetylation of the hydroxyl group (e.g., with acetic anhydride) is plausible but unreported .

Comparative Reactivity with Analogues

Biological Activity Correlations

-

Antitumor Activity : Ti₅₀ = Not fully reported, but significant tumor inhibition noted .

-

Molecular docking suggests interactions with apoptosis-related receptors (e.g., 3OLL, 2XYG) via alkyl/hydrogen bonds .

Unexplored Reaction Pathways

-

Epoxidation : Reaction of the C4-C5 double bond with peracids.

-

Reduction : Catalytic hydrogenation to yield stigmastanol derivatives.

Experimental validation is required to confirm these pathways.

Propriétés

Formule moléculaire |

C29H48O2 |

|---|---|

Poids moléculaire |

428.7 g/mol |

Nom IUPAC |

(8R,9S,10R,12S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)24-12-13-25-23-11-10-21-16-22(30)14-15-28(21,5)26(23)17-27(31)29(24,25)6/h16,18-20,23-27,31H,7-15,17H2,1-6H3/t19-,20-,23+,24-,25+,26+,27+,28+,29-/m1/s1 |

Clé InChI |

IULLRLIZPZAIAB-OLFJSBBZSA-N |

SMILES isomérique |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(C)C |

SMILES canonique |

CCC(CCC(C)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C)C(C)C |

Synonymes |

12-hydroxystigmast-4-en-3-one 12alpha-hydroxystigmast-4-en-3-one |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.